molecular formula C18H24O2Si B13718256 4'-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL CAS No. 887585-50-4

4'-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL

Cat. No.: B13718256
CAS No.: 887585-50-4
M. Wt: 300.5 g/mol
InChI Key: FTHCWAPKWJFAOI-UHFFFAOYSA-N
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Description

4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL typically involves multiple steps, starting from commercially available materials. One common approach involves the protection of the hydroxy group using tert-butyl-dimethyl-silyl chloride in the presence of imidazole, followed by various functional group transformations . The reaction conditions often include the use of organic solvents such as methylene chloride and bases like n-BuLi.

Industrial Production Methods

While specific industrial production methods for 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.

Scientific Research Applications

4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It is utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL involves its interaction with molecular targets and pathways within a system. The tert-butyl-dimethyl-silanyloxy group can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The biphenyl structure provides a rigid framework that can interact with specific enzymes or receptors, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is unique due to its biphenyl structure combined with the tert-butyl-dimethyl-silanyloxy group. This combination provides distinct chemical properties, making it valuable in specific synthetic and research applications.

Properties

887585-50-4

Molecular Formula

C18H24O2Si

Molecular Weight

300.5 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenol

InChI

InChI=1S/C18H24O2Si/c1-18(2,3)21(4,5)20-17-11-9-14(10-12-17)15-7-6-8-16(19)13-15/h6-13,19H,1-5H3

InChI Key

FTHCWAPKWJFAOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)O

Origin of Product

United States

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